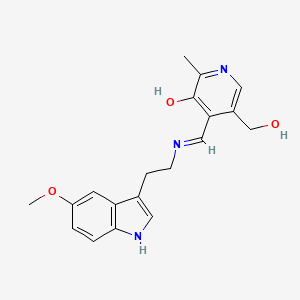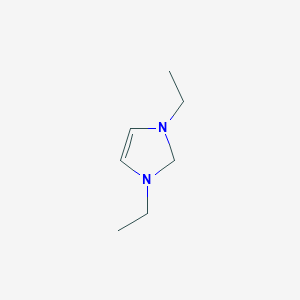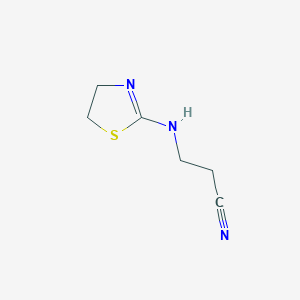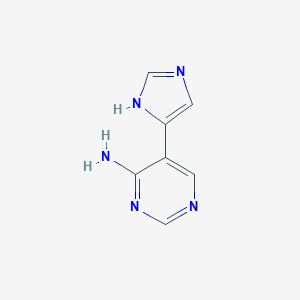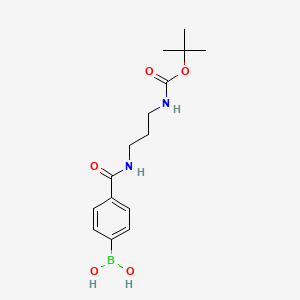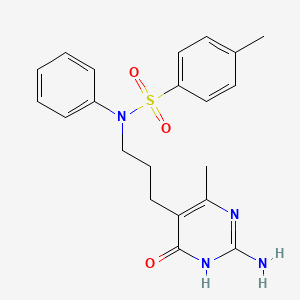![molecular formula C13H12N4O B13104691 [1,2,4]Triazolo[1,5-a]pyrimidine, 5-methyl-2-(4-methylphenyl)-, 1-oxide CAS No. 54215-27-9](/img/structure/B13104691.png)
[1,2,4]Triazolo[1,5-a]pyrimidine, 5-methyl-2-(4-methylphenyl)-, 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2,4]Triazolo[1,5-a]pyrimidine, 5-methyl-2-(4-methylphenyl)-, 1-oxide is a heterocyclic compound that belongs to the class of triazolopyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives typically involves the annulation of a pyrimidine moiety to a triazole ring or vice versa. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . Another method includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis .
Industrial Production Methods
Industrial production methods for [1,2,4]triazolo[1,5-a]pyrimidine derivatives often involve large-scale reactions under controlled conditions to ensure high yields and purity. The use of microwave-mediated synthesis is particularly advantageous for industrial applications due to its efficiency and scalability .
化学反应分析
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxides, while substitution reactions can introduce various functional groups into the triazolopyrimidine scaffold .
科学研究应用
[1,2,4]Triazolo[1,5-a]pyrimidine derivatives have a wide range of scientific research applications, including:
Chemistry: Used as reactants in the synthesis of complex organic molecules and coordination complexes.
Biology: Investigated for their interactions with biological macromolecules, such as RNA and proteins.
Medicine: Studied for their potential as anticancer, antiviral, and antimicrobial agents.
Industry: Utilized in the development of new materials and as additives in various industrial processes.
作用机制
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidine derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as inhibitors of enzymes like dihydroorotate dehydrogenase, which is involved in pyrimidine biosynthesis . Others may interact with signaling pathways, such as the ERK signaling pathway, to exert their biological effects .
相似化合物的比较
Similar Compounds
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: A derivative with similar structural features and biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with comparable applications in medicinal chemistry.
Uniqueness
The uniqueness of [1,2,4]triazolo[1,5-a]pyrimidine, 5-methyl-2-(4-methylphenyl)-, 1-oxide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
54215-27-9 |
|---|---|
分子式 |
C13H12N4O |
分子量 |
240.26 g/mol |
IUPAC 名称 |
5-methyl-2-(4-methylphenyl)-1-oxido-[1,2,4]triazolo[1,5-a]pyrimidin-1-ium |
InChI |
InChI=1S/C13H12N4O/c1-9-3-5-11(6-4-9)12-15-13-14-10(2)7-8-16(13)17(12)18/h3-8H,1-2H3 |
InChI 键 |
ZYOGSWPWPNAMLE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=[N+](N3C=CC(=NC3=N2)C)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



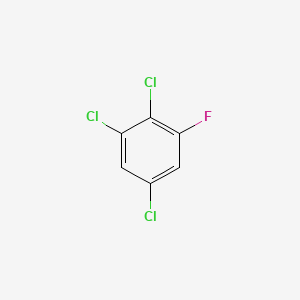
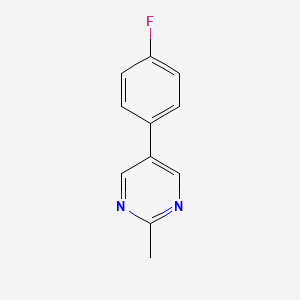
![4-(1-(2-Aminopyrimidin-4-yl)-2-ethoxy-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol](/img/structure/B13104623.png)

![benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride](/img/structure/B13104626.png)
